2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide
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Overview
Description
2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C9H7BrN2O·HBr. It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states or reduced forms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one: The parent compound without the bromine atom.
3-Bromoimidazo[1,2-a]pyridine: A similar compound with bromination at a different position.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine ring.
Uniqueness
2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide is unique due to its specific bromination pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties .
Properties
IUPAC Name |
2-bromo-1-imidazo[1,2-a]pyridin-3-ylethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O.BrH/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9;/h1-4,6H,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGFTLWLEAVPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)CBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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